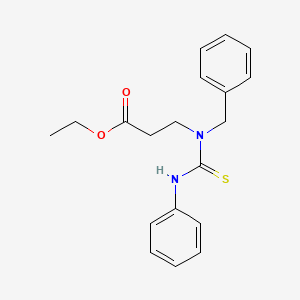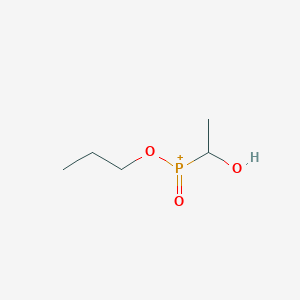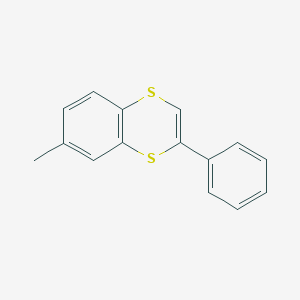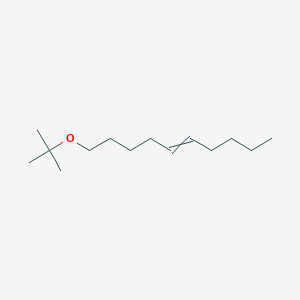![molecular formula C16H15N3O4 B14397350 N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide CAS No. 88074-40-2](/img/structure/B14397350.png)
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide is an organic compound characterized by the presence of phenylcarbamoyl groups attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide typically involves the reaction of phenyl isocyanate with acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamoyl oxides, while reduction can produce phenylcarbamoyl amines.
Applications De Recherche Scientifique
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide involves its interaction with specific molecular targets. The phenylcarbamoyl groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]propionamide
- N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]butyramide
Uniqueness
N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide is unique due to its specific acetamide backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
88074-40-2 |
|---|---|
Formule moléculaire |
C16H15N3O4 |
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
[acetyl(phenylcarbamoyl)amino] N-phenylcarbamate |
InChI |
InChI=1S/C16H15N3O4/c1-12(20)19(15(21)17-13-8-4-2-5-9-13)23-16(22)18-14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21)(H,18,22) |
Clé InChI |
KFVPSAYXCYQTMK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C(=O)NC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



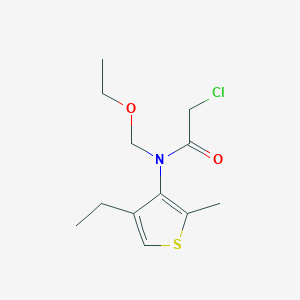


![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
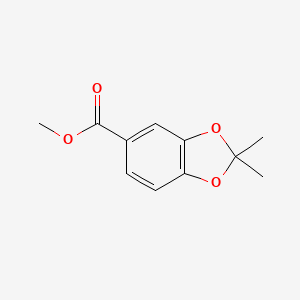
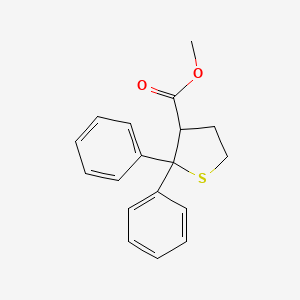


![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
